Potassium cinnamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

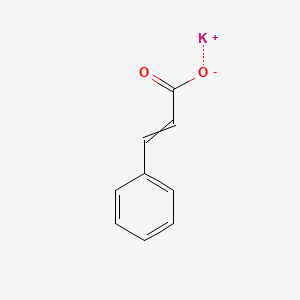

Potassium cinnamate, also known as this compound, is an organic compound with the molecular formula C9H7KO2. It is a potassium salt derivative of cinnamic acid, which is a naturally occurring aromatic carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Potassium cinnamate typically involves the neutralization of cinnamic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where cinnamic acid is dissolved in water, and potassium hydroxide is added gradually with stirring. The reaction mixture is then heated to facilitate the formation of the potassium salt. The resulting product is filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial reactors equipped with efficient mixing and heating systems are used to carry out the neutralization reaction. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium cinnamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form benzaldehyde and benzoic acid.

Reduction: Reduction reactions can convert it into hydrocinnamic acid.

Substitution: It can participate in substitution reactions, such as esterification, to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are employed in esterification reactions.

Major Products Formed

Oxidation: Benzaldehyde and benzoic acid.

Reduction: Hydrocinnamic acid.

Substitution: Various esters, depending on the alcohol used in the reaction.

Applications De Recherche Scientifique

Food Preservation

Overview

Potassium cinnamate is recognized for its effective antibacterial properties, making it a valuable natural food preservative. It is particularly effective against molds, bacteria, and yeasts that contribute to food spoilage.

Antibacterial Spectrum

The compound has a broad antibacterial spectrum with effective concentrations ranging from 0.01% to 0.2%. It has shown effectiveness against various pathogens including:

| Pathogen | Effective Concentration (%) |

|---|---|

| Molds | 0.05 - 0.1 |

| Bacteria | 0.01 - 0.1 |

| Pseudomonas spp. | 0.1 |

| Escherichia coli | 0.01 |

| Bacillus spp. | 0.1 |

This compound is non-toxic and can be used in a variety of food products including carbonated drinks, fruit juices, dairy products, and canned foods . Its ability to maintain freshness and flavor while extending shelf life makes it a promising alternative to synthetic preservatives like sodium benzoate.

Case Study: Meat Preservation

In meat processing, this compound enhances the quality and safety of products such as chilled meats and sausages. Studies have demonstrated that its application can significantly reduce microbial growth while preserving color and flavor . For instance, adding this compound to ham products improves their quality by reducing the need for sodium nitrite and preventing spoilage .

Material Science

Biobased Plastics

Recent research highlights the potential of this compound in developing biobased materials that respond to ultraviolet light. These materials are derived from the polymerization of hydroxycinnamic acids and exhibit unique properties such as photodeformability and enhanced biodegradability .

Photocrosslinking Applications

The photocrosslinking properties of this compound allow it to be used in creating dynamic materials that can change shape or properties when exposed to light. This characteristic is particularly useful in applications requiring responsive materials in medical and industrial fields .

Agricultural Applications

Fungal Inhibition

this compound has been studied for its efficacy in controlling fungal diseases in crops. A notable study evaluated its effectiveness against Alternaria fruit rot in blueberries, demonstrating significant inhibition of fungal growth when applied at specific concentrations . The findings suggest that this compound could serve as a natural fungicide, reducing reliance on synthetic chemicals in agriculture.

Wastewater Treatment

This compound has also shown potential in environmental applications, particularly in wastewater treatment processes where it can aid in the removal of contaminants due to its solubility and reactivity with various pollutants . This application underscores its versatility beyond food preservation.

Mécanisme D'action

The mechanism of action of Potassium cinnamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cinnamic acid: The parent compound of potassium cinnamate.

Hydrocinnamic acid: A reduced form of cinnamic acid.

Benzaldehyde: An oxidation product of cinnamic acid.

Uniqueness

This compound is unique due to its potassium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its parent compound, cinnamic acid. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness.

Propriétés

Formule moléculaire |

C9H7KO2 |

|---|---|

Poids moléculaire |

186.25 g/mol |

Nom IUPAC |

potassium;3-phenylprop-2-enoate |

InChI |

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |

Clé InChI |

IWHVCHNCTHGORM-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=C(C=C1)C=CC(=O)[O-].[K+] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.